REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([NH:9][C:10]([CH3:11])=[O:12])[n:6][c:7]1[CH3:8].[C:14]([O-:15])([O-:16])=[O:17].[K+:18].[K+:19].[K+:25].[Mn:20]([O-:21])(=[O:22])(=[O:23])=[O:24].[OH2:13].[cH:26]1[cH:27][cH:28][n:29][cH:30][cH:31]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([NH:9][C:10]([CH3:11])=[O:12])[n:6][c:7]1[C:14]([OH:15])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc(Br)c(C)n1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn](=O)(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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CC(=O)Nc1ccc(Br)c(C(=O)O)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |